
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, iodine, and fluorine atoms It is a derivative of thiazole, a five-membered ring structure with both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with various functional groups replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways.
Material Science: The compound’s electronic properties, such as electron affinity and conductivity, are exploited in the design of electronic devices.
Agricultural Chemistry: The compound may act as an inhibitor of specific enzymes in pests or weeds, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
2-Iodo-4-(trifluoromethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives:
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an iodine atom. It may have different reactivity and biological activity.
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: Contains a chlorine atom instead of an iodine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the iodine and trifluoromethyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C5HF3INO2S |
|---|---|
Poids moléculaire |
323.03 g/mol |
Nom IUPAC |
2-iodo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5HF3INO2S/c6-5(7,8)2-1(3(11)12)13-4(9)10-2/h(H,11,12) |
Clé InChI |
CCVGIZNDXHPUKD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(S1)I)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


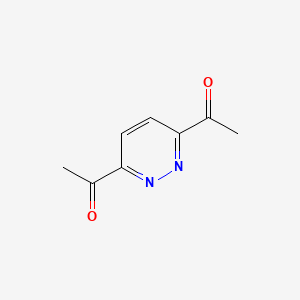
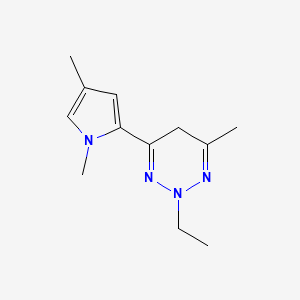
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)

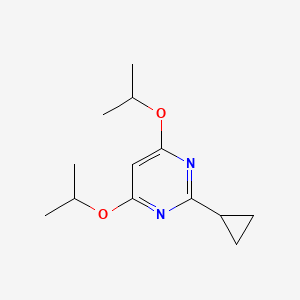
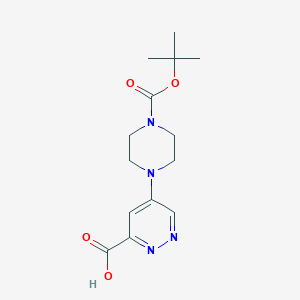
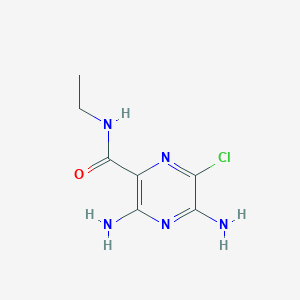
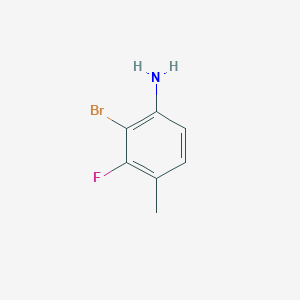
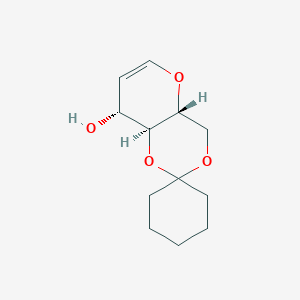
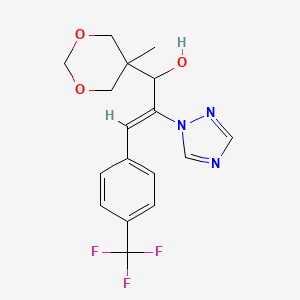

![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)

